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molecular formula C10H9ClO3 B8648502 4-(Acetyloxy)-2-methyl-benzoyl chloride CAS No. 84436-98-6

4-(Acetyloxy)-2-methyl-benzoyl chloride

Cat. No. B8648502
M. Wt: 212.63 g/mol
InChI Key: IOYFOZCHGMPWSM-UHFFFAOYSA-N
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Patent
US04570006

Procedure details

In 60 ml of anhydrous ethyl ether, was suspended 6.2 g of 4-acetyloxy-2-methylbenzoic acid. To the suspension, was added 8.0 g of phosphorus pentachloride. The suspension was stirred for 3 hours at room temperature. The reaction mixture was freed from the solvent by distillation under reduced pressure, admixed again with ethyl ether, and freed from the solvent by distillation to obtain 4-acetyloxy-2-methylbenzoyl chloride.
Name
4-acetyloxy-2-methylbenzoic acid
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[C:7]([CH3:14])[CH:6]=1)(=[O:3])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>C(OCC)C>[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:16])=[O:10])=[C:7]([CH3:14])[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
4-acetyloxy-2-methylbenzoic acid
Quantity
6.2 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(C(=O)O)C=C1)C
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was freed from the solvent by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
freed from the solvent by distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=C(C(=O)Cl)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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